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molecular formula C11H16N2O2 B8504112 N-(2-Hydroxyphenyl)-N',N'-diethylurea

N-(2-Hydroxyphenyl)-N',N'-diethylurea

Cat. No. B8504112
M. Wt: 208.26 g/mol
InChI Key: QHBVEFVZQUQWJG-UHFFFAOYSA-N
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Patent
US04404356

Procedure details

Benzoxazolinone (1 mole) was stirred with 2 moles of diethylamine (dissolved in industrial alcohol) at 50° C. for 48 hours, then the alcohol and excess of diethylamine were distilled off under reduced pressure at below 60° C. The residue was taken up in acetone, the desired product was precipitated by adding water and then it was filtered off and dried under reduced pressure at 80° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12]>>[OH:10][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[NH:7][C:8]([N:13]([CH2:14][CH3:15])[CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C=1C=CC2=C(C1)NC(=O)O2
Name
Quantity
2 mol
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the alcohol and excess of diethylamine were distilled off under reduced pressure at below 60° C
CUSTOM
Type
CUSTOM
Details
the desired product was precipitated
ADDITION
Type
ADDITION
Details
by adding water
FILTRATION
Type
FILTRATION
Details
it was filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 80° C.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)NC(=O)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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